Peruvoside - 1182-87-2

Peruvoside

Catalog Number: EVT-289157
CAS Number: 1182-87-2
Molecular Formula: C30H44O9
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peruvoside is a naturally occurring cardiac glycoside, a class of organic compounds characterized by their potent action on cardiac muscle. [] It is primarily found in the fruit rind, seeds, and leaves of Thevetia peruviana (formerly known as Thevetia neriifolia), also known as yellow oleander, a plant native to Central and South America but now naturalized in many tropical and subtropical regions. [, , , ]

Peruvoside is classified as a cardenolide, a specific type of cardiac glycoside distinguished by a five-membered lactone ring attached to the steroid nucleus. [] It has been extensively studied for its potential therapeutic benefits, particularly in the field of cancer research. [, , , , , ]

Molecular Structure Analysis

Peruvoside consists of a steroid nucleus with a five-membered lactone ring, characteristic of cardenolides, attached at the C-17 position. [, ] At the C-3 position, a sugar moiety, L-thevetose, is attached. [] The exact structural details, including stereochemistry and specific functional groups, can be further elucidated using techniques like mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Mechanism of Action

Peruvoside, like other cardiac glycosides, exerts its effects primarily through inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump. [, ] This inhibition leads to an increase in intracellular calcium concentration, affecting various cellular processes, including muscle contraction. [, ] Recent studies have revealed that peruvoside also impacts intracellular signaling pathways, particularly those involved in cell survival, proliferation, and motility, such as Src, phosphoinositide 3-kinase (PI3K), and c-Jun N-terminal kinase (JNK). [, , , ]

Applications

Peruvoside's applications in scientific research are diverse, with a primary focus on its anti-cancer properties. [, , , , , ] Studies have demonstrated its ability to:

  • Inhibit the growth and motility of non-small-cell lung carcinoma (NSCLC) cells: Peruvoside exhibits significant inhibitory effects on the proliferation, invasion, migration, and colony formation of lung cancer cells in vitro. []
  • Induce cell death in primitive myeloid leukemia cells: Peruvoside exhibits potent anti-leukemic effects and induces cell death in these cells. []
  • Sensitize cancer cells to anoikis: Peruvoside has been shown to enhance the susceptibility of cancer cells to anoikis, a form of programmed cell death triggered by detachment from the extracellular matrix, thereby potentially inhibiting metastasis. [, ]
  • Target various intracellular signaling pathways involved in cancer progression: Peruvoside influences several signaling pathways, including Src, PI3K, and JNK, which are crucial for cancer cell survival and proliferation. [, , , ]
  • Serve as a potential tool in studying cardiac muscle function: While its therapeutic application in heart failure is outside the scope of this review, its ability to modulate Na+/K+ ATPase activity makes it a valuable tool for studying cardiac muscle physiology. [, , ]

Neriifolin

    Compound Description: Neriifolin is a cardiac glycoside found in plants like Thevetia neriifolia. It exhibits cardiotonic activity similar to other cardiac glycosides. Neriifolin exerts its effects by inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility [].

    Relevance: Neriifolin is structurally very similar to peruvoside, sharing the same sugar moiety but differing in the substituents on the steroid core [, ]. Both compounds are often found together in the same plant sources and exhibit comparable pharmacological properties, including cardiotonic and anti-cancer activities [, , , , , ]. Research suggests that neriifolin might have a slightly higher bioavailability than peruvoside [].

Thevetin A

    Compound Description: Thevetin A is a cardiac glycoside primarily found in Thevetia peruviana. Similar to other cardiac glycosides, it acts by inhibiting the Na+/K+-ATPase pump, influencing cardiac muscle contractility. Thevetin A possesses a distinct sugar moiety compared to peruvoside and neriifolin [].

Thevetin B (Cerberoside)

    Compound Description: Thevetin B, also known as cerberoside, is a cardiac glycoside found in Thevetia species. Like other cardiac glycosides, its action involves Na+/K+-ATPase inhibition, leading to alterations in cardiac muscle function. Structurally, thevetin B differs from peruvoside in its sugar moiety [].

    Relevance: Thevetin B is another cardiac glycoside co-existing with peruvoside in Thevetia species []. Both contribute to the plant's overall cardiotonic effects, but they might have varying potencies and specificities due to structural differences in their sugar components [].

Digitoxin

    Compound Description: Digitoxin is a well-known cardiac glycoside used clinically for treating heart failure. It exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump, resulting in increased cardiac muscle contractility. Digitoxin possesses a trisaccharide sugar moiety, distinguishing it from the monosaccharide sugar moieties of peruvoside and neriifolin [].

    Relevance: Digitoxin, like peruvoside, is a cardiac glycoside that shares the mechanism of Na+/K+-ATPase inhibition, leading to increased intracellular calcium and enhanced cardiac contractility [, ]. Despite structural differences in their sugar moieties, both compounds have shown potential anti-cancer properties [, ]. Notably, research suggests that modifying the sugar chain length, as observed between digitoxin and its analog MonoD, can significantly impact anti-cancer efficacy [].

Ouabain

    Compound Description: Ouabain is a potent cardiac glycoside known for its ability to inhibit the Na+/K+-ATPase pump. It is often used in research to study the physiological and pharmacological effects of cardiac glycosides. Ouabain has a structure distinct from peruvoside, featuring a rhamnose sugar moiety and different substituents on the steroid core [].

    Relevance: Ouabain serves as a key reference compound for understanding the mechanism of action of peruvoside and other cardiac glycosides []. Both compounds exert their effects by inhibiting the Na+/K+-ATPase pump, ultimately affecting cardiac function and potentially demonstrating anti-cancer properties [, ]. Studies using ouabain have provided insights into the potential of cardiac glycosides for treating cancer, particularly their ability to target cancer stem cells [, ].

    Compound Description: Strophanthidin is an aglycone of cardiac glycosides, meaning it lacks the sugar moiety typically present in compounds like peruvoside. It acts as a precursor for synthesizing various cardiac glycosides [].

    Relevance: Strophanthidin, though lacking the sugar component found in peruvoside, provides a basis for understanding the core structure-activity relationship of cardiac glycosides []. It highlights the importance of the steroid nucleus in their interaction with the Na+/K+-ATPase pump. Modifications to this core structure, as seen in peruvoside and other related compounds, contribute to their unique pharmacological profiles [].

Digoxin

    Compound Description: Digoxin is another clinically used cardiac glycoside for treating heart failure. It acts similarly to other cardiac glycosides by inhibiting the Na+/K+-ATPase pump. Digoxin's structure differs from peruvoside in its sugar moiety, possessing a trisaccharide instead of a monosaccharide [].

    Compound Description: Proscillaridin A is a cardiac glycoside known for its rapid onset of action. Like other related compounds, it inhibits the Na+/K+-ATPase pump, leading to positive inotropic effects. It has a distinct structure compared to peruvoside, featuring a different sugar moiety and substitutions on the steroid core [, ].

    Relevance: Proscillaridin A provides a comparative basis for evaluating the pharmacodynamic and pharmacokinetic properties of peruvoside []. Despite structural differences, both compounds demonstrate the diversity of cardiac glycosides and their potential for therapeutic applications []. Research comparing proscillaridin A with peruvoside and other cardiac glycosides helps establish the structure-activity relationship within this class of compounds [].

Cymarin

    Compound Description: Cymarin is a cardiac glycoside known for its rapid onset and short duration of action. Similar to other cardiac glycosides, it inhibits the Na+/K+-ATPase pump, but its structure differs from peruvoside, featuring a different sugar moiety (cymarose) [].

    Relevance: Cymarin exemplifies the diversity of sugar moieties found within the cardiac glycoside class []. Comparing cymarin to peruvoside elucidates how variations in the sugar portion influence interactions with the Na+/K+-ATPase pump and subsequent pharmacological activities [].

Convallatoxin

    Compound Description: Convallatoxin is a cardiotoxic glycoside found in plants like Convallaria majalis. Its structure differs from peruvoside in both the steroid and sugar portions. Convallatoxin shows potent antiproliferative effects on cancer cells [, ].

    Relevance: Convallatoxin, alongside peruvoside, showcases the potential of cardiac glycosides as anti-cancer agents [, ]. Studies comparing their activities help researchers understand how subtle structural differences translate to different pharmacological profiles and potencies []. The fact that convallatoxin demonstrated higher potency than peruvoside in certain anti-cancer assays suggests that the aglycone region might play a role in determining drug potency [].

MonoD (β-D-digitoxin)

    Compound Description: MonoD, a synthetic analog of digitoxin, is a monosaccharide derivative. It demonstrates stronger cytotoxic effects than its parent compound, digitoxin, on a wide range of cancer cells [].

    Relevance: MonoD, although a synthetic analog, provides crucial insights into the structure-activity relationship of cardiac glycosides concerning their anti-cancer properties []. Its enhanced tumoristatic effect compared to digitoxin suggests that the length of the sugar side chain might play a critical role in determining anti-cancer efficacy []. This finding could guide future research exploring peruvoside analogs with modified sugar moieties for enhanced therapeutic benefits.

Properties

CAS Number

1182-87-2

Product Name

Peruvoside

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1

InChI Key

PMTSPAGBAFCORP-HBUONDEYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Synonyms

(3b,5b)-3-[(6-Deoxy-3-O-methyl-a-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide; Cannogenin α-L-thevetoside; Encordin

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.